

Independent Validation of TIM-3 Research Findings: A Comparative Guide

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T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) has emerged as a critical immune checkpoint receptor, playing a significant role in the regulation of immune responses in cancer and autoimmune diseases. The reliability of research findings in this field is fundamentally dependent on the quality and validation of the reagents used, particularly anti-TIM-3 antibodies and recombinant proteins. This guide provides a comparative overview of published data on TIM-3 research tools, summarizing quantitative data and experimental methodologies to aid researchers in selecting the appropriate reagents for their studies.

Comparative Analysis of Anti-TIM-3 Antibodies

The selection of a specific anti-TIM-3 antibody can significantly impact experimental outcomes. While a direct, independent comparative study across a wide range of commercially available antibodies is not readily available in the published literature, this section compiles validation data from manufacturers and research articles to offer a comparative perspective.

Table 1: Comparison of Select Commercially Available Anti-TIM-3 Antibodies

Antibody (Clone)	Supplier	Host	Applications Cited by Supplier	Validation Data Highlights (from supplier)
Anti-TIM 3 antibody [EPR20767]	Abcam	Rabbit	WB, IP, Flow Cyt	WB on Daudi cell lysate showed a band at ~70kDa. IP from Daudi cell lysate followed by WB. [1]
TIM-3 (D5D5R™) XP® Rabbit mAb	Cell Signaling Technology	Rabbit	WB	Validated on primary human CD4+ T cells.[2]
Goat Anti-Mouse TIM-3 Polyclonal Antibody	R&D Systems	Goat	WB, Flow, IHC	WB on RAW 264.7 mouse monocyte/macro phage cell line detected a band at 45-70 kDa. IHC on mouse spleen.
Anti-TIM-3 Antibody [1827CT151.74.6 8]	GeneTex	Mouse	WB, FCM	WB on HepG2 and Daudi whole cell lysates. Flow cytometry on U2OS cells.[3]

Table 2: Performance of Investigational Anti-TIM-3 Monoclonal Antibodies in Functional Assays

Antibody	Source/Developer	Binding Affinity (KD)	Functional Assay Highlights	Publication
MST001, MST065, MST229, MST286	Research Study	3.70×10^{-9} to 4.61×10^{-11} M	MST229 and MST286 dose-dependently inhibited the interaction between Galectin-9 and TIM-3.[4]	--INVALID-LINK-- [4]
INCAGN02390	Incyte Corporation	Not specified	Phase I clinical trial showed favorable tolerability in patients with advanced solid tumors. Modest antitumor effects as a single agent.	--INVALID-LINK--

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are summaries of methodologies used in key experiments for TIM-3 research.

Western Blotting

Objective: To detect TIM-3 protein expression in cell lysates.

Protocol Summary (as described for Anti-TIM 3 antibody [EPR20767]):

- Lysate Preparation: Whole cell lysates were prepared from Daudi (human Burkitt's lymphoma) cells.

- SDS-PAGE and Transfer: Lysates (10 µg) were separated by SDS-PAGE and transferred to a membrane.
- Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
- Primary Antibody Incubation: The membrane was incubated with the primary antibody at the recommended dilution.
- Secondary Antibody Incubation: An appropriate HRP-conjugated secondary antibody was used for detection.
- Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate.[1]

Flow Cytometry

Objective: To detect cell surface expression of TIM-3.

Protocol Summary (as described for anti-TIM-3 mAbs MsT001, MsT065, MsT229, and MsT286):

- Cell Preparation: RPMI8226 multiple myeloma cells were used to assess endogenous TIM-3 expression.[5]
- Antibody Staining: Cells were incubated with the anti-TIM-3 monoclonal antibodies.
- Secondary Antibody: A fluorescently labeled secondary antibody was used for detection.
- Data Acquisition: Stained cells were analyzed on a flow cytometer.[5]

Immunohistochemistry (IHC)

Objective: To detect TIM-3 expression in tissue sections.

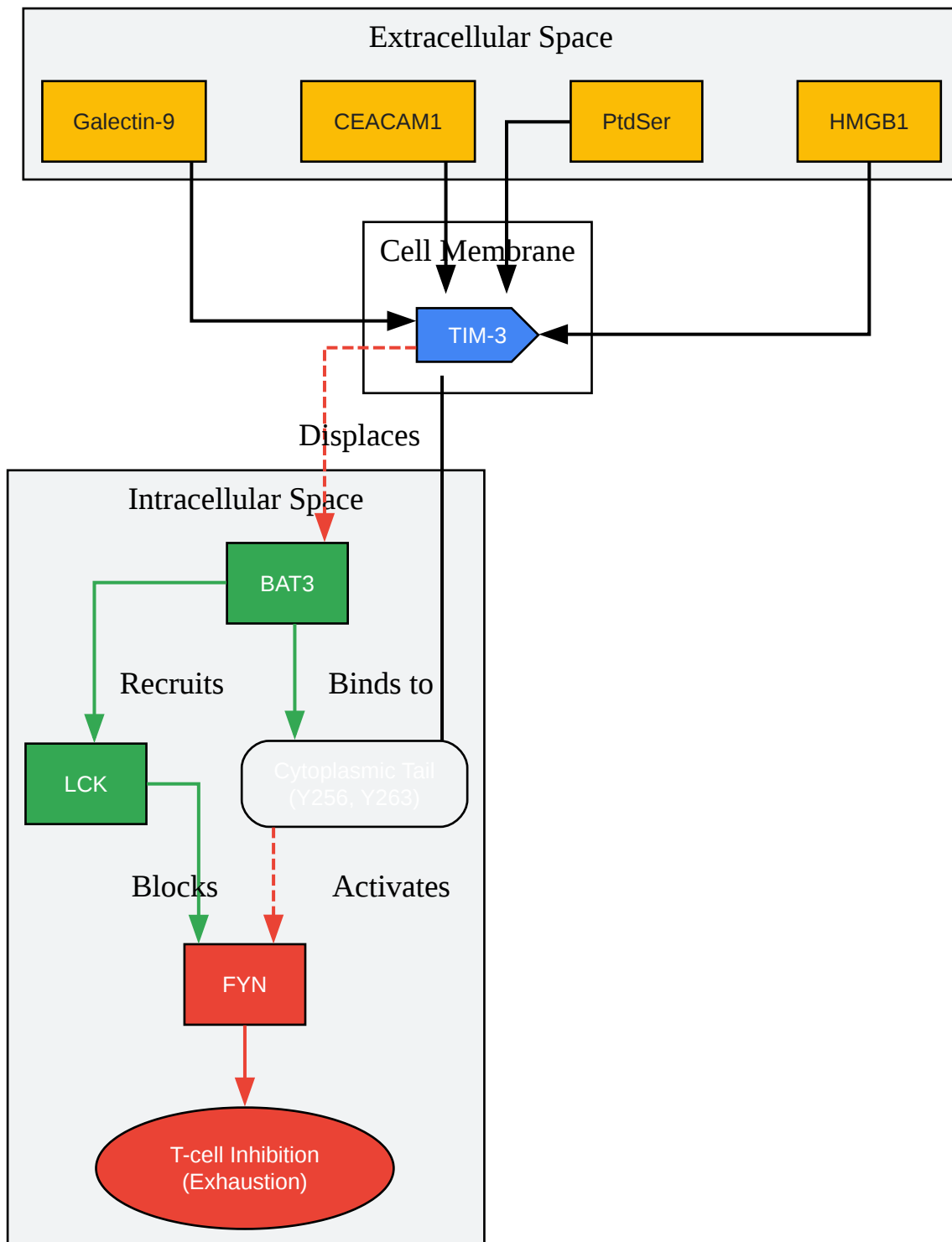
Protocol Summary (as described for Goat Anti-Mouse TIM-3 Polyclonal Antibody):

- Tissue Preparation: Immersion-fixed paraffin-embedded sections of mouse spleen were used.

- Antigen Retrieval: Heat-induced epitope retrieval was performed.
- Primary Antibody Incubation: Sections were incubated with the primary antibody at a concentration of 3-15 µg/mL.
- Detection: A HRP-polymer-based detection system was used with DAB as the chromogen.
- Counterstaining: Sections were counterstained with hematoxylin.

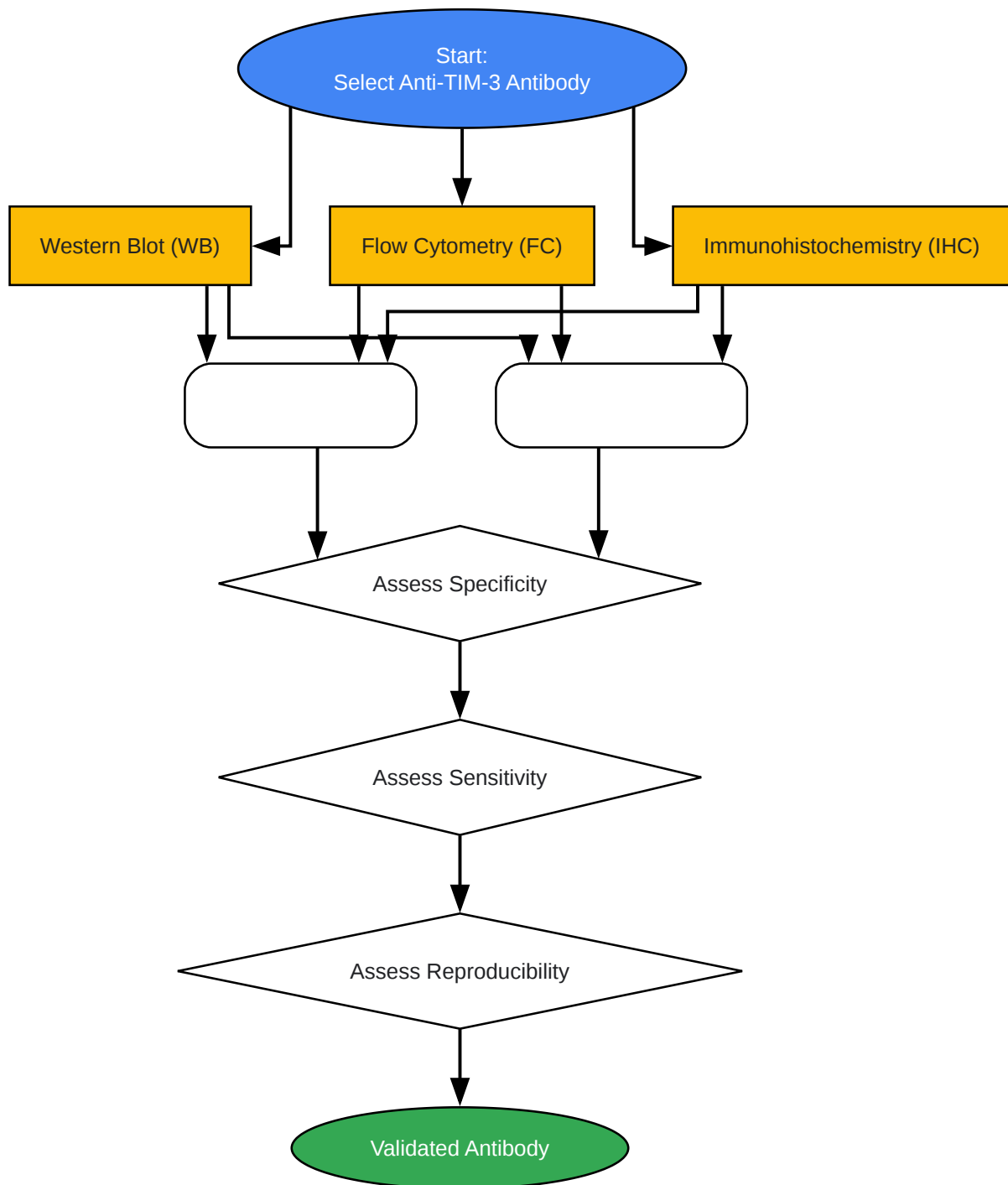
TIM-3 Signaling Pathway and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of TIM-3 research.



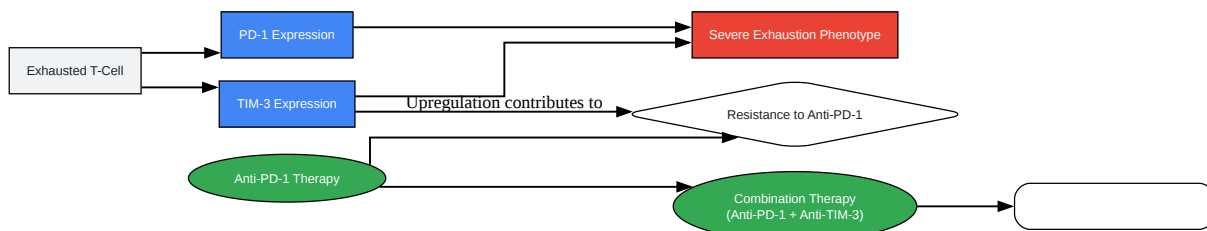
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Caption: TIM-3 Signaling Pathway.



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Caption: Experimental Workflow for Antibody Validation.



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Caption: Logical Relationship between TIM-3 and PD-1.

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